

# Application Note: NMR Characterization of *trans*-2,5-Dimethylpiperazine and its Salts

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## Compound of Interest

Compound Name: *trans*-2,5-Dimethylpiperazine

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## Author: Gemini, Senior Application Scientist Introduction

***trans*-2,5-Dimethylpiperazine** is a chiral diamine that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, chair-like conformation and the stereochemical orientation of its methyl groups provide a well-defined scaffold for the synthesis of complex molecules, including therapeutic agents and catalysts. The basic nitrogen atoms of the piperazine ring are readily protonated to form salts, a process that is fundamental to drug formulation and can significantly influence the molecule's solubility, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of ***trans*-2,5-dimethylpiperazine** and its derivatives. This application note provides a comprehensive guide to the NMR characterization of this important molecule and its salts, offering detailed protocols and insights into spectral interpretation.

## Fundamental Principles of NMR for Piperazine Analysis

The piperazine ring typically adopts a chair conformation to minimize steric strain. In ***trans*-2,5-dimethylpiperazine**, the two methyl groups are in equatorial positions, which is the

thermodynamically more stable arrangement.[1][2][3] This conformational preference, along with the symmetry of the molecule, dictates the appearance of its NMR spectra.

Key NMR-active nuclei for the characterization of **trans-2,5-dimethylpiperazine** are <sup>1</sup>H and <sup>13</sup>C. The chemical shifts ( $\delta$ ) and coupling constants (J) of these nuclei provide a wealth of information about the molecular structure, stereochemistry, and dynamic processes such as ring inversion and proton exchange.

## Conformational Dynamics

Piperazine and its derivatives are not static; they undergo rapid chair-to-chair ring inversion at room temperature.[4] For symmetrically substituted piperazines, this inversion can lead to coalescence of NMR signals at higher temperatures.[4][5] However, for **trans-2,5-dimethylpiperazine**, the two chair conformations are degenerate, meaning they are identical and have the same energy. Therefore, the ring inversion does not lead to a change in the chemical environment of the protons and carbons, and separate signals for different conformers are not typically observed at room temperature. The energy barrier for ring inversion in piperazines is generally higher than in cyclohexanes.[4]

## <sup>1</sup>H NMR Characterization of **trans-2,5-Dimethylpiperazine**

The <sup>1</sup>H NMR spectrum of **trans-2,5-dimethylpiperazine** is relatively simple due to the molecule's C<sub>2</sub> symmetry.

Typical <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>):

- Methyl Protons (-CH<sub>3</sub>): A doublet, due to coupling with the adjacent methine proton.
- Methine Protons (-CH-): A multiplet, resulting from coupling to the methyl protons and the adjacent methylene protons.
- Methylene Protons (-CH<sub>2</sub>-): Two distinct multiplets, representing the axial and equatorial protons of the two equivalent methylene groups.
- Amine Protons (-NH-): A broad singlet. The chemical shift of this peak is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

[6][7] In many cases, the peak may be broad and difficult to observe.[8]

## Effect of Salt Formation on $^1\text{H}$ NMR Spectra

Protonation of the nitrogen atoms to form a salt, such as a dihydrochloride or a diphosphate salt, has a profound effect on the  $^1\text{H}$  NMR spectrum.[1][9]

- Downfield Shift of Ring Protons: The positively charged nitrogen atoms are strongly electron-withdrawing, which deshields the adjacent protons. This causes a significant downfield shift (to higher ppm values) for all the protons on the piperazine ring. The effect is most pronounced for the protons closest to the nitrogen atoms (methine and methylene protons). [10]
- Sharpening of N-H Signal: Upon protonation, the N-H protons become  $\text{N}^+-\text{H}$  protons. The rate of chemical exchange of these protons is often slowed down, resulting in a sharper signal. Furthermore, coupling between the  $\text{N}^+-\text{H}$  protons and the adjacent C-H protons may become observable.
- Changes in Coupling Constants: The geometry of the piperazine ring can be slightly altered upon salt formation, which may lead to small changes in the proton-proton coupling constants.

## $^{13}\text{C}$ NMR Characterization of **trans-2,5-Dimethylpiperazine**

The  $^{13}\text{C}$  NMR spectrum of **trans-2,5-dimethylpiperazine** is also straightforward due to its symmetry.

Typical  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

- Methyl Carbon ( $-\text{CH}_3$ ): One signal in the aliphatic region.
- Methine Carbon ( $-\text{CH}-$ ): One signal, shifted downfield compared to the methyl carbon.
- Methylene Carbon ( $-\text{CH}_2-$ ): One signal for the two equivalent methylene carbons.

## Effect of Salt Formation on $^{13}\text{C}$ NMR Spectra

Similar to the  $^1\text{H}$  NMR spectrum, the  $^{13}\text{C}$  NMR spectrum is also sensitive to salt formation.

- Downfield Shift of Ring Carbons: The electron-withdrawing effect of the protonated nitrogen atoms causes a deshielding of the ring carbons, resulting in a downfield shift of their signals. [7] The methine and methylene carbons, being directly attached to the nitrogen atoms, experience the most significant shift.

## Experimental Protocols

### Protocol for NMR Sample Preparation of **trans-2,5-Dimethylpiperazine (Free Base)**

- Dissolve the Sample: Accurately weigh approximately 5-10 mg of **trans-2,5-dimethylpiperazine** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Note that modern NMR spectrometers can also reference to the residual solvent peak.
- Homogenize: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Acquire Data: Place the NMR tube in the spectrometer and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures.

### Protocol for in-situ NMR Characterization of Salt Formation

This protocol allows for the direct observation of spectral changes upon salt formation.

- Prepare Free Base Sample: Prepare a sample of **trans-2,5-dimethylpiperazine** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ) as described in Protocol 4.1.
- Acquire Initial Spectrum: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of the free base.

- Add Acid: Carefully add a stoichiometric amount of a deuterated acid (e.g., DCl in D<sub>2</sub>O or deuterated acetic acid in DMSO-d<sub>6</sub>) to the NMR tube. For the dihydrochloride salt, two equivalents of acid are required.
- Mix and Re-acquire: Gently mix the contents of the NMR tube and re-acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Compare Spectra: Compare the spectra obtained before and after the addition of the acid to analyze the changes in chemical shifts and coupling constants.

## Data Presentation and Interpretation

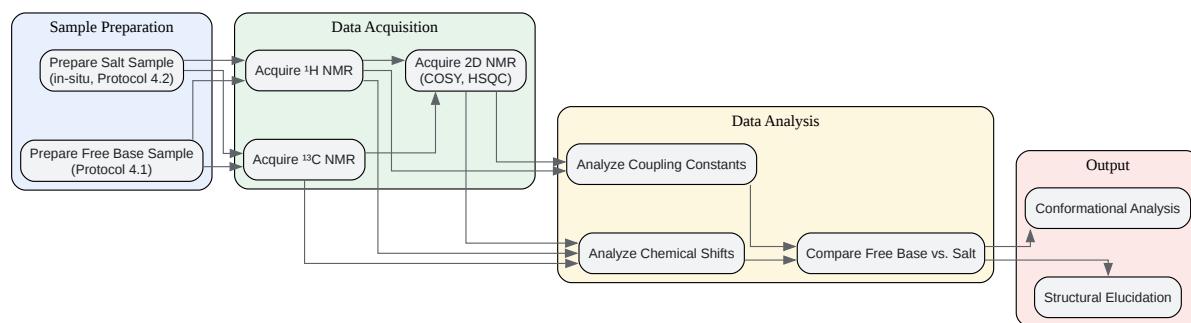
### Tabulated NMR Data

Compound	Proton	<sup>1</sup> H Chemical Shift (δ, ppm)	Carbon	<sup>13</sup> C Chemical Shift (δ, ppm)
trans-2,5-Dimethylpiperazine	-CH <sub>3</sub>	~1.1 (d)	-CH <sub>3</sub>	~18
-CH-	~2.8 (m)	-CH-	~52	
-CH <sub>2</sub> -	~2.2 (m), ~2.9 (m)	-CH <sub>2</sub> -	~48	
-NH-	variable (br s)			
trans-2,5-Dimethylpiperazine Salt	-CH <sub>3</sub>	Shifted downfield	-CH <sub>3</sub>	Shifted downfield
-CH-	Shifted downfield	-CH-	Shifted downfield	
-CH <sub>2</sub> -	Shifted downfield	-CH <sub>2</sub> -	Shifted downfield	
-N <sup>+</sup> H-	Shifted downfield, sharper			

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the counter-ion of the salt.

## Visualization of Experimental Workflow

The following diagram illustrates the workflow for the NMR characterization of **trans-2,5-dimethylpiperazine** and its salt.



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Caption: Workflow for NMR characterization.

## Advanced NMR Techniques

For a more in-depth analysis, two-dimensional (2D) NMR techniques can be employed:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to assign the signals of the methine and methylene protons and their connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing unambiguous assignment of the <sup>13</sup>C spectrum.

## Conclusion

NMR spectroscopy is a powerful and essential technique for the comprehensive characterization of **trans-2,5-dimethylpiperazine** and its salts. By understanding the fundamental principles of chemical shifts, coupling constants, and the effects of protonation, researchers can gain detailed insights into the structure, conformation, and purity of these important chemical entities. The protocols and data presented in this application note serve as a practical guide for scientists in academia and industry, particularly those involved in drug discovery and development where precise molecular characterization is paramount.

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